molecular formula C19H21ClN6O3S B2843413 3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide CAS No. 2309344-34-9

3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2843413
CAS No.: 2309344-34-9
M. Wt: 448.93
InChI Key: RQHBGIMLDXYYAL-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the use of aromatic nucleophilic substitution . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in recent literature . This includes the use of α-Halocarbonyl Compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray structure analysis . The structure of the compound can be determined using various spectroscopic techniques such as NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . This includes the reaction of Schiff’s bases with ethyl chloroacetate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . This includes the use of NMR and IR spectroscopy .

Scientific Research Applications

Anti-asthmatic and Respiratory Diseases Treatment

Studies on condensed-azole derivatives, including triazolopyridazines, have shown significant anti-asthmatic activities. Compounds bearing a cycloalkylidene group adjacent to the sulfamoylpropyloxy group displayed potent activity in inhibiting platelet-activating factor-induced bronchoconstriction in guinea pigs. This suggests that similar compounds could be of value in treating asthma and other respiratory diseases, highlighting the potential of our compound in respiratory therapeutic research (Kuwahara et al., 1997).

Antimicrobial Activity

Research into triazolopyrimidines and related structures has uncovered compounds with variable and modest antimicrobial activities against clinically isolated strains of bacteria and fungi. This indicates that our compound could potentially be developed into antimicrobial agents, considering the antimicrobial potential demonstrated by structurally similar compounds (Prasanna Kumara et al., 2013).

Anticancer and Cytotoxic Agents

Triazolopyridazine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including Acute Lymphoblastic Leukemia (ALL) and breast adenocarcinoma (MCF-7), showing that some derivatives exhibit potent cytotoxic activity. This suggests potential research applications of our compound in the development of novel anticancer therapies (Mamta et al., 2019).

Herbicidal Activity

The synthesis and evaluation of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity at low application rates. This highlights the potential utility of our compound in agricultural research, particularly in the development of new herbicides capable of controlling a broad spectrum of vegetation (Moran, 2003).

Mechanism of Action

The mechanism of action of similar compounds involves binding in the biological system with a variety of enzymes and receptors . This shows versatile biological activities .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and biological activity . It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The future directions in the research of similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented drugs . This includes the exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents .

Properties

IUPAC Name

3-chloro-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3S/c1-24(30(27,28)14-5-6-16(29-2)15(20)9-14)13-10-25(11-13)18-8-7-17-21-22-19(12-3-4-12)26(17)23-18/h5-9,12-13H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHBGIMLDXYYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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